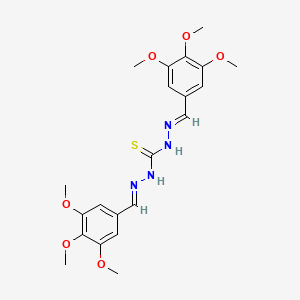

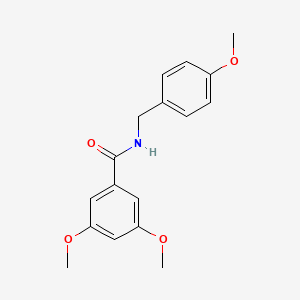

![molecular formula C17H24N4O2S B5527202 4-甲基-N'-(1-甲基-3,6-二氮杂三环[4.3.1.1~3,8~]十一-9-亚甲基)苯磺酰肼](/img/structure/B5527202.png)

4-甲基-N'-(1-甲基-3,6-二氮杂三环[4.3.1.1~3,8~]十一-9-亚甲基)苯磺酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar sulfonohydrazide compounds involves nucleophilic substitution reactions, condensation, and sometimes catalytic processes to enhance reaction rates. For example, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in promoting methylation reactions under mild conditions and microwave irradiation for acceleration is a method that could potentially be adapted for the synthesis of complex sulfonohydrazides (Shieh, Dell, & Repič, 2001).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction (XRD), FT-IR, NMR spectroscopy, and density functional theory (DFT) calculations. These techniques provide insights into the 3D crystal structure, molecular geometry, vibrational frequencies, and chemical shifts, offering a comprehensive understanding of the molecular arrangement and electronic structure (Sen & Cukurovalı, 2020).

Chemical Reactions and Properties

Compounds with similar structures engage in various chemical reactions, including cycloaddition reactions and nucleophilic substitutions. Their reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring, affecting the compound's ability to participate in different chemical processes (Rivera & González-Salas, 2010).

科学研究应用

绿色化学应用

- 微波加速甲基化: 利用1,8-二氮杂双环[5.4.0]十一-7-烯(DBU)和微波辐射,开发了一种在温和条件下用碳酸二甲酯对苯酚、吲哚和苯并咪唑进行甲基化的新方法。该方法强调了对传统上需要数天的化学转化的加速,在几分钟内实现高产率,说明了该化合物在促进绿色化学实践中的作用(Shieh et al., 2001)。

传感器开发

- 钇离子检测: 利用(E)-甲基-N'-硝基苄叉亚甲基-苯磺酰肼(MNBBSH)的衍生物开发了一种用于检测钇离子(Y3+)的新型传感器,证明了该化合物在环境监测和工业应用中的潜力(Hussain et al., 2017)。

晶体结构和抗癌活性

- 抗癌活性研究: 涉及苯磺酰肼和苯磺酰胺环状酰亚胺杂化分子微波辅助合成的研究突出了其在抗癌应用中的潜力。该研究探讨了对各种人类癌细胞系的体外抗癌活性,深入了解了这些化合物的治疗应用(Kumar et al., 2015)。

催化和合成应用

- 酯化催化: 利用DBU,一项研究展示了一种用碳酸二甲酯酯化羧酸的有效方法,展示了该化合物在合成化学中的作用以及以可持续的方式制造酯基产品的潜力(Shieh et al., 2002)。

属性

IUPAC Name |

4-methyl-N-[(E)-(1-methyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-13-3-5-15(6-4-13)24(22,23)19-18-16-14-9-20-7-8-21(10-14)12-17(16,2)11-20/h3-6,14,19H,7-12H2,1-2H3/b18-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUFOBGBHBMHIK-FBMGVBCBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C3CN4CCN(C3)CC2(C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\C3CN4CCN(C3)CC2(C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)

![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5527187.png)

![N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5527190.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5527196.png)

![2-phenyl-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5527200.png)

![2-(4-chlorophenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5527220.png)

![3-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5527228.png)